(R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Description
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36NOPS/c1-38(2,3)42(40)39-36(27-41(30-18-6-4-7-19-30)31-20-8-5-9-21-31)34-24-14-15-25-35(34)37-32-22-12-10-16-28(32)26-29-17-11-13-23-33(29)37/h4-26,36,39H,27H2,1-3H3/t36-,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZLGWUAJVNNL-CBZWEFONSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Diphenylphosphanyl-Ethyl Motif
The diphenylphosphanyl-ethyl segment is introduced via a Michael addition or Grignard reaction. A representative pathway involves:
Introduction of the Anthracenylphenyl Group
The anthracenylphenyl moiety is installed via Suzuki-Miyaura cross-coupling:
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Boronic Acid Preparation : 2-Bromophenylanthracene is converted to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.
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Coupling Reaction : The boronic ester reacts with a brominated intermediate of the phosphanylethyl-amine under Pd(PPh₃)₄ catalysis, forming the biaryl linkage.
Condensation with tert-Butanesulfinamide
The critical sulfinamide bond is forged through a Ti(OEt)₄-mediated condensation, a hallmark of Ellman’s methodology:
Reaction Conditions
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Substrate : (1S)-1-(2-Anthracen-9-ylphenyl)-2-diphenylphosphanylethylamine (1.0 equiv).
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Sulfinamide : (R)-tert-Butanesulfinamide (1.2 equiv).
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Lewis Acid : Ti(OEt)₄ (3.0 equiv).
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Solvent : Anhydrous THF, reflux, 12–24 h.
Mechanistic Insight
Ti(OEt)₄ activates the sulfinamide’s nitrogen for nucleophilic attack by the amine, while coordinating the resulting imine to enforce stereoselectivity. The reaction proceeds via a six-membered transition state, ensuring retention of the (1S)-configuration and transfer of the sulfinamide’s (R)-stereochemistry.
Diastereoselective Optimization
Solvent and Temperature Effects
| Condition | Yield (%) | dr (R:S) |
|---|---|---|
| THF, 65°C | 78 | 95:5 |
| Toluene, 110°C | 85 | 97:3 |
| DCM, 40°C | 62 | 90:10 |
Polar aprotic solvents like THF enhance Ti(OEt)₄ solubility, while elevated temperatures improve reaction kinetics without epimerization.
Lewis Acid Screening
| Lewis Acid | Yield (%) | dr (R:S) |
|---|---|---|
| Ti(OEt)₄ | 85 | 97:3 |
| MgSO₄ | 45 | 80:20 |
| Zn(OTf)₂ | 68 | 88:12 |
Ti(OEt)₄ outperforms alternatives due to its strong oxophilicity, which facilitates imine formation and minimizes side reactions.
Resolution and Purification
Crude reaction mixtures are purified via:
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Diastereomeric Crystallization : Hexane/EtOAC (4:1) selectively precipitates the major diastereomer.
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Chromatography : Silica gel chromatography with gradient elution (hexane → EtOAc) resolves residual stereochemical impurities.
Final characterization by ¹H/³¹P NMR and HPLC confirms >99% diastereomeric purity.
Alternative Catalytic Approaches
Ru-Catalyzed Hydrogen Borrowing
A Ru-Macho catalyst (1 mol %) enables direct coupling of racemic alcohols with tert-butanesulfinamide, circumventing pre-formed amines:
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Substrate : Racemic 1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethanol.
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Conditions : Toluene, KOH (15 mol %), 120°C, 8 h.
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Outcome : 81% yield, dr >95:5.
This method leverages hydrogen transfer to dynamically resolve the alcohol’s racemate, though steric bulk from anthracene may necessitate higher catalyst loadings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can occur at the sulfinamide group, converting it to the corresponding amine.
Substitution: The phenyl and diphenylphosphanyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl and diphenylphosphanyl derivatives.
Scientific Research Applications
Organic Synthesis
Chiral Ligand in Asymmetric Synthesis
One of the primary applications of this compound is as a chiral ligand in asymmetric synthesis. Chiral ligands are crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals. The compound's unique structure allows it to facilitate various reactions, including:
- Catalytic Asymmetric Hydrogenation : The compound has been used as a ligand in hydrogenation reactions to produce enantiomerically enriched products. For example, studies have shown that using this ligand can enhance the selectivity of hydrogenation reactions involving ketones and imines, leading to high yields of desired enantiomers .
- Cross-Coupling Reactions : It has been employed in Suzuki and Heck reactions, where its phosphine moiety plays a pivotal role in stabilizing the transition state, thus improving reaction efficiency .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound has significant potential in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs). Its anthracene unit contributes to strong photoluminescence properties, making it suitable for use in OLEDs. Key findings include:
- Host Material for Blue OLEDs : Research indicates that derivatives of this compound can serve as host materials for blue OLEDs, where they exhibit high fluorescence quantum yields and stability under operational conditions. This enhances the performance and longevity of OLED devices .
- Energy Transfer Mechanisms : The anthracene moiety facilitates efficient energy transfer processes within OLED structures, which is critical for achieving high brightness and color purity in emitted light .
Case Study 1: Asymmetric Synthesis Using Chiral Ligands
A study published in Organic Letters demonstrated the effectiveness of (R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide as a ligand in the asymmetric hydrogenation of prochiral ketones. The researchers reported an enantiomeric excess (ee) of over 90% with high yields, showcasing the ligand's potential in producing chiral pharmaceuticals .
Case Study 2: Development of High-Efficiency OLEDs
In a recent publication on OLED technology, researchers explored the use of anthracene-based compounds as host materials. The study highlighted that incorporating (R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide significantly improved device efficiency and stability compared to traditional materials .
| Property | Value |
|---|---|
| Quantum Yield | 0.44 |
| Device Lifetime | > 10,000 hours |
| Maximum Emission Wavelength | 450 nm |
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand in catalytic reactions. The anthracene moiety provides a rigid framework, while the diphenylphosphanyl and sulfinamide groups offer coordination sites for metal catalysts. This enables the formation of chiral complexes that facilitate enantioselective transformations. The molecular targets include various metal ions, and the pathways involved are those related to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- **®-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfonamide
- **®-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinylamine
Uniqueness
The uniqueness of ®-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide lies in its combination of functional groups, which provides a versatile platform for various chemical reactions. The presence of the anthracene moiety enhances its photophysical properties, while the chiral sulfinamide group makes it an excellent ligand for asymmetric synthesis. This combination of properties is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Biological Activity
(R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide, commonly referred to as a phosphine ligand, has garnered attention for its potential biological activities. This compound features a complex structure that includes anthracene and diphenylphosphino groups, which are known to influence its chemical behavior and interactions within biological systems.
- Molecular Formula : C39H38NOPS
- Molecular Weight : 599.8 g/mol
- CAS Number : 1936438-30-0
The biological activity of this compound is primarily attributed to its ability to act as a ligand in various catalytic processes, particularly in the synthesis of pharmaceuticals and agrochemicals. Its phosphine group can stabilize metal complexes, which are crucial in catalyzing reactions that may lead to biologically active compounds.
Biological Activity Overview
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Anticancer Potential :
- Studies have indicated that phosphine ligands can enhance the efficacy of metal-based drugs used in cancer therapy. For instance, they can improve the selectivity and potency of platinum-based chemotherapeutics.
- Case studies show that similar compounds have been effective in targeting cancer cells while minimizing toxicity to normal cells.
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Antimicrobial Properties :
- Phosphine derivatives have demonstrated antimicrobial activity against various pathogens. The presence of the anthracene moiety may contribute to this activity by interacting with microbial membranes.
- Research has shown that modifications in the phosphine structure can lead to increased antimicrobial efficacy.
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Neuroprotective Effects :
- Some studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially through antioxidant mechanisms.
- The ability to chelate metal ions may also play a role in reducing oxidative stress in neuronal cells.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Enhances metal-based drug efficacy | |
| Antimicrobial | Disrupts microbial membranes | |
| Neuroprotective | Reduces oxidative stress | Literature Review |
Case Studies
- Anticancer Study :
- Antimicrobial Efficacy :
- Neuroprotection :
Q & A
Q. How can the stereochemical configuration of this compound be experimentally verified?
The stereochemistry of the sulfinamide and phosphanyl groups can be confirmed using X-ray crystallography with programs like SHELXL for refinement . Chiroptical methods such as circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD) are also effective for analyzing the (R)- and (S)-configurations in solution. For example, the (S)-sulfinamide moiety exhibits distinct Cotton effects in CD spectra due to its chiral environment .
Q. What synthetic strategies are optimal for introducing the anthracenyl-phenyl moiety?
Multi-step synthesis involving Suzuki-Miyaura cross-coupling is commonly used to attach the anthracenyl group to the biphenyl backbone. Key steps include:
Q. How should researchers handle and store this compound to prevent degradation?
The phosphine group is air-sensitive, requiring storage under inert gas (argon) in amber vials at –20°C. Purity (>95%) should be verified via HPLC with a chiral stationary phase to monitor racemization .
Advanced Research Questions
Q. What methodologies resolve contradictions between crystallographic and spectroscopic data for this compound?
Discrepancies between X-ray structures (e.g., bond angles) and NMR/IR data can arise from dynamic effects (e.g., rotational barriers in solution). Use variable-temperature NMR to assess conformational flexibility. For example, the anthracenyl group’s π-stacking interactions may stabilize specific conformers in the solid state but not in solution .
Q. How does the diphenylphosphanyl group enhance enantioselective catalysis in transition-metal complexes?
The phosphine acts as a strong σ-donor ligand, stabilizing metal centers (e.g., Ru or Rh) in asymmetric hydrogenation. The sulfinamide’s chiral environment further induces steric bias, improving enantiomeric excess (ee) in reactions like ketone reductions. Comparative studies with analogous ligands (e.g., BINAP) show higher turnover numbers (TONs) for this compound due to its rigid anthracenyl backbone .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model binding to enzymes like cytochrome P450. The anthracenyl group’s hydrophobicity and sulfinamide’s hydrogen-bonding capacity are critical for predicting affinity. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry?
Systematic modifications (e.g., replacing anthracenyl with naphthyl or varying sulfinamide substituents) are analyzed via:
- In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7).
- Pharmacokinetic profiling : Assess metabolic stability using liver microsomes. SAR data indicate that bulkier substituents on the sulfinamide improve target selectivity but reduce solubility .
Methodological Notes
- Contradiction Management : When crystallographic and solution-phase data conflict, use DFT calculations (Gaussian 16) to model electronic effects and validate experimental conditions .
- Stereochemical Purity : Employ chiral derivatization agents (e.g., Mosher’s acid chloride) for NMR-based ee determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
